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Application of Methyl p-Methoxyhydrocinnamate
in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-methoxyphenyl)propanoate, is

an aromatic ester that has garnered interest in the fields of flavor and fragrance research. Its

pleasant aromatic profile suggests potential applications in a variety of consumer products.

This document provides a comprehensive overview of its sensory properties, potential

applications, and detailed protocols for its evaluation and utilization in research and

development settings. While it is found naturally in some plants, such as Piper lolot and Piper

sarmentosum, and can be extracted from the liquid culture of the blue stain fungus Ophiostoma

crassioaginata, synthetic routes are also available for its production.[1][2]

Physicochemical Properties
A summary of the key physicochemical properties of Methyl p-methoxyhydrocinnamate is

presented below. This data is essential for its handling, formulation, and analysis.
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Property Value Reference

Synonyms

Methyl 3-(4-

methoxyphenyl)propanoate,

Methyl p-

methoxyphenylpropionate

CAS Number 15823-04-8

Molecular Formula C₁₁H₁₄O₃ [3]

Molecular Weight 194.23 g/mol [3]

Appearance Off-white to white solid/crystals [4][5]

Melting Point 36-41 °C [4][5]

Boiling Point 120 °C [5]

Flash Point >110 °C (>230 °F) - closed cup [5]

Olfactory and Gustatory Profile
While specific quantitative data for the odor and flavor threshold of Methyl p-
methoxyhydrocinnamate is not extensively documented in publicly available literature, its

chemical structure, being related to known flavor and fragrance compounds like methyl

cinnamate and methyl hydrocinnamate, suggests a profile with sweet, fruity, and balsamic

notes.[6][7][8]

General Sensory Descriptors (Anticipated):

Aroma: Sweet, slightly spicy, balsamic, with potential fruity and floral undertones.

Flavor: Sweet, fruity, with a mild spicy character.

To precisely determine its sensory characteristics, rigorous experimental evaluation is

necessary. The following sections provide detailed protocols for such evaluations.

Experimental Protocols
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Protocol 1: Sensory Panel Evaluation of Methyl p-
Methoxyhydrocinnamate
This protocol outlines the methodology for conducting a sensory panel to characterize the odor

and flavor profile of Methyl p-methoxyhydrocinnamate.

1. Panelist Selection and Training:

Recruit 10-15 panelists with prior experience in sensory evaluation of flavors and fragrances.
Conduct screening tests to assess their ability to detect and describe basic tastes and
aromas.
Train panelists on the specific terminology to be used for describing the sensory attributes of
the target compound.

2. Sample Preparation:

Prepare a series of dilutions of Methyl p-methoxyhydrocinnamate in an appropriate
solvent. For odor evaluation, use a neutral solvent like dipropylene glycol. For flavor
evaluation, use a neutral medium such as a 5% sucrose solution in deionized water.
Concentrations should range from below the anticipated detection threshold to a level where
the characteristics are clearly perceptible.

3. Evaluation Procedure:

Odor Evaluation:
Present samples on fragrance blotters.
Panelists will evaluate the odor intensity and describe the aromatic character at different time
intervals (top, middle, and base notes).
Flavor Evaluation:
Provide panelists with the prepared solutions in coded, opaque cups.
Instruct panelists to taste and expectorate.
Panelists will rate the intensity of different flavor attributes (sweet, fruity, spicy, etc.) and
provide descriptive comments.

4. Data Analysis:

Collect and analyze the data to generate a sensory profile, including an aroma and flavor
wheel.
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Determine the odor and flavor detection thresholds using appropriate statistical methods
(e.g., ASTM E679).

Protocol 2: Gas Chromatography-Olfactometry (GC-O)
Analysis
GC-O is a powerful technique to identify the specific odor-active compounds in a sample.

1. Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
The GC effluent is split between the MS detector and the sniffing port.

2. Sample Preparation:

Prepare a solution of Methyl p-methoxyhydrocinnamate in a volatile solvent (e.g., ethanol
or dichloromethane).

3. GC-MS-O Conditions:

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-Wax).
Injector: Split/splitless injector, with an appropriate injection volume and temperature.
Oven Program: A temperature ramp designed to achieve good separation of volatile
compounds.
Carrier Gas: Helium at a constant flow rate.
MS Detector: Operated in electron ionization (EI) mode, scanning a suitable mass range.
Olfactometry Port: Maintained at a temperature sufficient to prevent condensation of the
analytes. A supply of humidified air is provided to the sniffing port to prevent nasal
dehydration.

4. Olfactory Evaluation:

A trained analyst sniffs the effluent from the olfactometry port and records the retention time
and a description of any detected odor.
Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample to
determine the Flavor Dilution (FD) factor for the odorant.

5. Data Analysis:
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Correlate the retention times of the detected odors with the peaks in the chromatogram to
identify the responsible compounds.
The MS data is used to confirm the identity of the compounds.

Application in Flavor and Fragrance Formulations
Methyl p-methoxyhydrocinnamate can be a versatile ingredient in both flavor and fragrance

compositions.

Flavor Applications:
Based on its anticipated sweet and fruity profile, it can be used to:

Enhance fruit flavors, particularly berry and cherry profiles in beverages, baked goods, and

confectionery.

Add a sweet, balsamic note to vanilla and honey flavors.

Provide a subtle spicy complexity to savory sauces and marinades.

Example Flavor Accord: "Spiced Berry"

Ingredient Parts by Weight

Ethyl Acetate 20

Isoamyl Acetate 15

Ethyl Butyrate 10

Raspberry Ketone 5

Vanillin 3

Methyl p-Methoxyhydrocinnamate 2

Cinnamic Aldehyde 1

Ethanol (food grade) 44

Fragrance Applications:
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In perfumery, its sweet and balsamic character can be utilized to:

Add warmth and sweetness to oriental and gourmand fragrances.

Provide a fruity lift to floral and citrus compositions.

Act as a blender and fixative for other fragrance ingredients.

Example Fragrance Accord: "Warm Amber Gourmand"

Ingredient Parts by Weight

Vanillin 25

Coumarin 15

Labdanum Absolute 10

Benzoin Resinoid 10

Methyl p-Methoxyhydrocinnamate 8

Ethyl Maltol 5

Sandalwood Oil 5

Bergamot Oil 22
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Caption: Workflow for Sensory Panel Evaluation.
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Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b096258?utm_src=pdf-body-img
https://www.benchchem.com/product/b096258?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl p-methoxyhydrocinnamate presents an interesting profile for the flavor and fragrance

industry. Its anticipated sweet, fruity, and balsamic characteristics make it a candidate for a

wide range of applications. The detailed protocols provided herein offer a framework for

researchers and developers to thoroughly evaluate its sensory properties and effectively

incorporate it into novel and appealing consumer products. Further research to determine its

precise odor and flavor thresholds will be invaluable for its optimized application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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